

Ammonium Bromate Decomposition: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium bromate

Cat. No.: B075889

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Abstract

Ammonium bromate (NH_4BrO_3) is a highly unstable and energetic inorganic compound. Its sensitivity to thermal stress, friction, and shock necessitates a thorough understanding of its decomposition characteristics for safe handling and to prevent accidental detonation. This technical guide provides an in-depth analysis of the decomposition products, reaction pathways, and kinetics of **ammonium bromate**. It includes detailed experimental protocols for its synthesis and analysis using modern thermo-analytical techniques and presents the information in a format accessible to researchers and professionals in chemistry and drug development.

Introduction

Ammonium bromate is the ammonium salt of bromic acid. It is a powerful oxidizing agent due to the bromate ion, while the ammonium ion can act as a reducing agent, making the compound susceptible to rapid, exothermic internal redox reactions.^[1] The compound is notable for its instability; it decomposes slowly even at sub-zero temperatures ($-5\text{ }^\circ\text{C}$) and can explode at moderately elevated temperatures ($54\text{ }^\circ\text{C}$).^{[2][3]} This inherent instability has limited its practical applications but makes it a subject of interest in the study of energetic materials. Understanding the products and mechanisms of its decomposition is critical for predicting its behavior and ensuring safety in laboratory and potential industrial settings.

Physicochemical Properties and Decomposition Data

Ammonium bromate is a colorless, water-soluble crystalline solid.^[2] Key quantitative data reported in the literature regarding its properties and thermal decomposition are summarized below.

Table 1: Physicochemical Properties of **Ammonium Bromate**

Property	Value	Reference
Chemical Formula	NH ₄ BrO ₃	[2]
Molar Mass	145.94 g/mol	[2]
Appearance	Colorless crystals	[2]
Solubility	Soluble in water, poorly soluble in ethanol	[2]

| CAS Number | 13843-59-9 |^[2] |

Table 2: Reported Thermal Decomposition Data for **Ammonium Bromate**

Parameter	Value	Conditions / Notes	Reference
Slow Decomposition Temp.	-5 °C	Begins to decompose slowly	[3]
Explosion Temperature	54 - 56 °C	Explodes violently	[2][3]
Ignition Temperature	~100 °C	When heated in a test tube	[1]

| Activation Energy | 16.3 kcal/mol (approx. 68.2 kJ/mol) | For the slow decomposition process |^[3] |

Decomposition Pathways and Products

The decomposition of **ammonium bromate** is a complex process involving multiple reaction pathways. The ammonium ion serves as the fuel and the bromate ion as the oxidizer.[1] The reaction is highly exothermic and can proceed with explosive violence. Several sets of products have been reported, indicating that the decomposition mechanism can vary.

The primary decomposition reactions reported are:

Pathway A: $2\text{NH}_4\text{BrO}_3(\text{s}) \rightarrow \text{N}_2(\text{g}) + \text{Br}_2(\text{g}) + \text{O}_2(\text{g}) + 4\text{H}_2\text{O}(\text{g})$ [2]

Pathway B: $\text{NH}_4\text{BrO}_3(\text{s}) \rightarrow \text{NH}_4\text{NO}_3(\text{s}) + \text{Br}_2(\text{g}) + \text{O}_2(\text{g})$ [2] (Note: This reaction is unbalanced as written in the source, a more complex stoichiometry is likely involved)

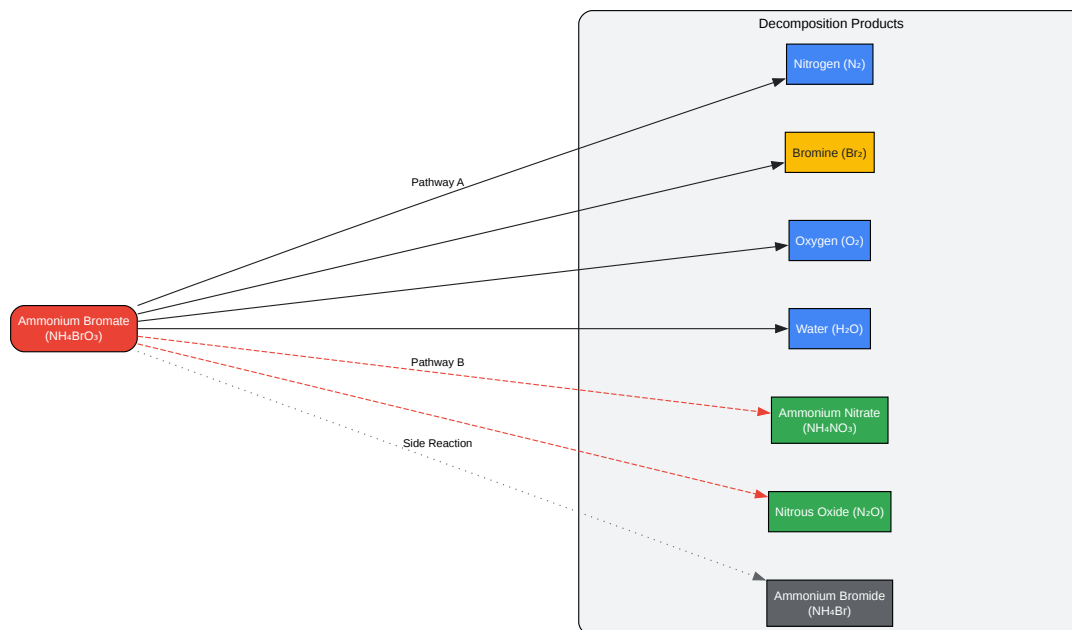
A more comprehensive, though complex, proposed reaction is: $4\text{NH}_4\text{BrO}_3 \rightarrow \text{NH}_4\text{NO}_3 + 2\text{Br}_2 + \text{O}_2 + \text{N}_2\text{O} + 6\text{H}_2\text{O}$ [2]

In addition to the main products, the formation of a thin white smoke, presumed to be ammonium bromide (NH_4Br), has been observed as a minor side product.[1][4]

Table 3: Identified Decomposition Products of **Ammonium Bromate**

Product	Chemical Formula	State	Pathway	Reference
Nitrogen	N_2	Gas	Major	[1][2]
Bromine	Br_2	Gas/Vapor	Major	[1][2]
Oxygen	O_2	Gas	Major	[2]
Water	H_2O	Gas/Vapor	Major	[1][2]
Nitrous Oxide	N_2O	Gas	Minor/Variable	[2][3]
Ammonium Nitrate	NH_4NO_3	Solid	Minor/Variable	[2][3]

| Ammonium Bromide | NH_4Br | Solid (Aerosol) | Side Reaction |[1][4] |

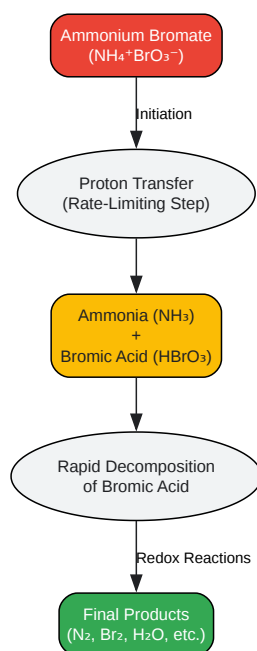


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Figure 1: Primary and secondary pathways for the decomposition of **ammonium bromate**.

Proposed Decomposition Mechanism

The decomposition of ammonium halates is believed to be initiated by a proton-transfer step from the ammonium cation (NH_4^+) to the bromate anion (BrO_3^-).^[3] This initial step forms ammonia (NH_3) and bromic acid (HBrO_3). Bromic acid is highly unstable and rapidly decomposes, initiating the subsequent redox reactions that lead to the final products.



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Figure 2: Proposed proton-transfer initiation step in **ammonium bromate** decomposition.

Experimental Protocols

Detailed experimental investigation of **ammonium bromate** requires careful handling due to its instability. The following sections outline protocols for its synthesis and thermo-analytical characterization.

Protocol 1: Synthesis of Ammonium Bromate

This protocol is based on the double displacement reaction between sodium bromate and an ammonium salt in an aqueous solution.^{[2][3]}

Materials:

- Sodium Bromate (NaBrO_3)
- Ammonium Chloride (NH_4Cl) or Ammonium Nitrate (NH_4NO_3)

- Distilled water
- Beakers
- Stirring rod
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Prepare a concentrated solution of sodium bromate by dissolving it in a minimal amount of warm distilled water (e.g., 5.35 g in 20 mL of water at 50°C).[3]
- Prepare a separate concentrated solution of the ammonium salt (e.g., 15.1 g of ammonium chloride in 30 mL of water).[3]
- While stirring, slowly add the sodium bromate solution to the ammonium salt solution.
- Cool the resulting mixture in an ice bath to 0°C for at least 2 hours to precipitate the less soluble **ammonium bromate**.[3]
- Collect the **ammonium bromate** crystals by vacuum filtration.
- Wash the crystals with a small amount of ice-cold distilled water to remove residual sodium salts.
- CRITICAL: Do not dry the product completely in a desiccator or with heat, as this increases its sensitivity.[2] Use the product immediately for analysis while damp or store at temperatures below -5°C for very short periods. Never store significant quantities.

Protocol 2: Thermo-analytical Characterization (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine mass loss, decomposition temperatures, and heat flow.

Instrumentation:

- Simultaneous Thermal Analyzer (STA) capable of TGA/DSC measurements.
- Inert purge gas (e.g., Argon or Nitrogen).
- Aluminum or copper crucibles (use crucibles appropriate for energetic materials, often with pinhole lids).

Procedure:

- Place a small, precisely weighed sample of freshly prepared, damp **ammonium bromate** (typically 0.5-2 mg) into the crucible.
- Place the crucible into the STA instrument.
- Purge the system with an inert gas (e.g., 50 mL/min) to provide a controlled atmosphere.[5]
- Program the instrument for a linear heating ramp, for example, from 25°C to 200°C at a rate of 5 or 10 °C/min.[6]
- Record the mass change (TGA curve) and differential heat flow (DSC curve) as a function of temperature.
- Analyze the resulting data to identify the onset temperature of decomposition, peak temperatures of exothermic events, and total mass loss.

Protocol 3: Evolved Gas Analysis (EGA) by Coupled MS and FTIR

To identify the gaseous decomposition products, the outlet gas from the TGA can be fed directly into a Mass Spectrometer (MS) and/or a Fourier-Transform Infrared (FTIR) spectrometer.

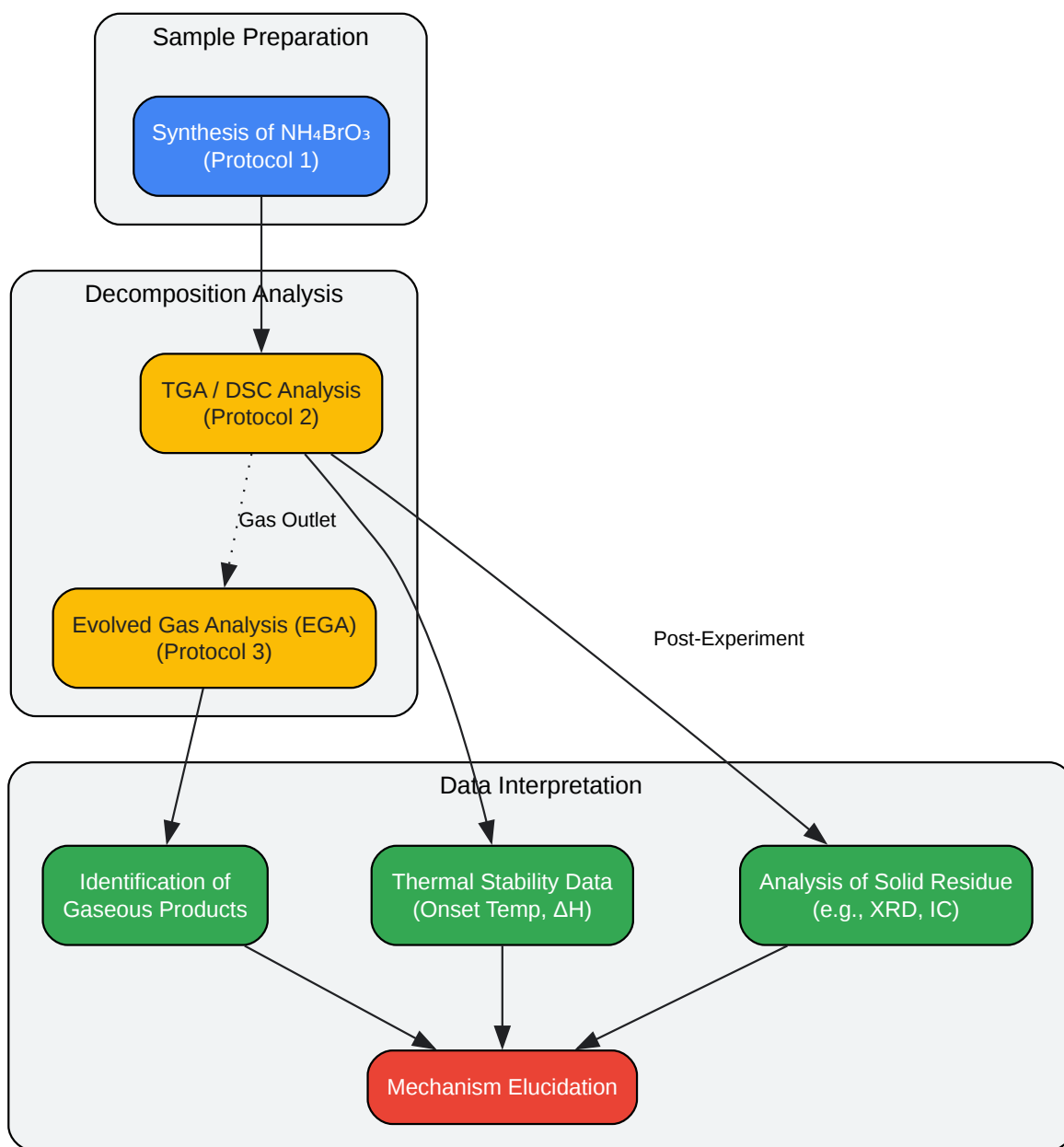
Instrumentation:

- STA instrument as described in Protocol 2.

- Quadrupole Mass Spectrometer with a heated transfer line.
- FTIR Spectrometer with a heated gas cell and transfer line.

Procedure:

- Set up the TGA/DSC experiment as described in Protocol 2.
- Connect the heated transfer line from the TGA furnace outlet to the inlets of the MS and/or FTIR gas cell. Ensure the transfer line is heated (e.g., to 200°C) to prevent condensation of products like water or bromine.
- As the sample is heated, continuously acquire mass spectra and infrared spectra of the evolved gases.
- Correlate the evolution of specific gases (identified by their mass-to-charge ratio in MS or characteristic IR absorption bands) with the thermal events observed in the TGA/DSC data. [6][7] For example, monitor m/z ratios corresponding to N₂ (28), O₂ (32), H₂O (18), N₂O (44), and Br₂ (158, 160, 162).



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Figure 3: Experimental workflow for the synthesis and analysis of **ammonium bromate**.

Safety Considerations

Ammonium bromate is a primary explosive. It is highly sensitive to heat, shock, and friction.[3]

- Synthesis and handling should only be performed on a very small scale (milligram quantities).
- Always use appropriate personal protective equipment (PPE), including safety glasses, a face shield, and protective gloves.
- Perform all work in a well-ventilated fume hood and behind a blast shield.
- Avoid any condition that could cause friction or impact (e.g., scraping with a metal spatula).
- Never store the material. It should be synthesized immediately before use and any excess material should be destroyed immediately by dissolving in a large volume of water containing a reducing agent (e.g., sodium thiosulfate).

Conclusion

The decomposition of **ammonium bromate** is a rapid, exothermic process that can proceed explosively. The reaction is complex, with multiple potential pathways leading to a variety of gaseous products including N_2 , Br_2 , O_2 , H_2O , and N_2O , as well as potential solid residues like NH_4NO_3 . The decomposition is likely initiated by a proton-transfer mechanism. A comprehensive understanding of its decomposition, achievable through the careful application of thermo-analytical techniques such as TGA, DSC, MS, and FTIR, is paramount for any researcher working with this or similar energetic materials. The protocols and data presented in this guide serve as a foundational resource for such investigations.

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